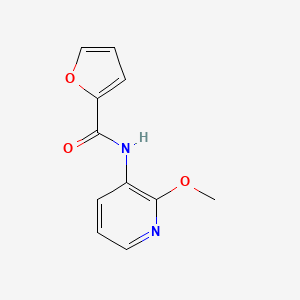
4-Formylbenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylbenzoyl fluoride is an organic compound with the molecular formula C8H5FO2. It is a derivative of benzoyl fluoride, characterized by the presence of a formyl group at the para position of the benzoyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzoyl fluoride can be synthesized through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides . Another method involves the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled reaction conditions to ensure high yields and purity. The use of copper-based catalysts and oxygen as the oxidant is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzoyl fluoride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper(II) acetylacetonate (Cu(acac)2) and oxygen.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylbenzoyl fluoride.
Substitution: Various substituted benzoyl fluorides depending on the nucleophile used.
Scientific Research Applications
4-Formylbenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the development of fluorescent probes for detecting biomolecules.
Medicine: Plays a role in the synthesis of antiviral agents and enzyme inhibitors.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-formylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the fluoride group can participate in substitution reactions. These interactions are crucial for its role in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
4-Formylbenzoyl chloride: Similar structure but with a chloride group instead of fluoride.
Benzoyl fluoride: Lacks the formyl group, making it less reactive in certain contexts.
4-Formylbenzoic acid: Contains a carboxylic acid group instead of fluoride, leading to different reactivity and applications.
Uniqueness: 4-Formylbenzoyl fluoride is unique due to the presence of both a formyl and a fluoride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C8H5FO2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
4-formylbenzoyl fluoride |
InChI |
InChI=1S/C8H5FO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H |
InChI Key |
QFIWHCBJMCWPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)





![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)


